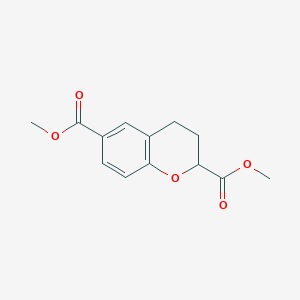
Lesinurad impurity 19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lesinurad is a medication used to treat hyperuricemia associated with gout by inhibiting uric acid reabsorption in the kidneys.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lesinurad impurity 19 involves several steps. Starting with 4-bromo-1-aminonaphthalene, the compound undergoes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan. The final step involves coupling this intermediate with cyclopropylboronic acid to produce this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes using readily available raw materials, avoiding harmful solvents, and ensuring high yield and purity. The process is designed to be economical, efficient, and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Lesinurad impurity 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under alkaline conditions.
Substitution: It can participate in substitution reactions, particularly involving the triazole ring.
Common Reagents and Conditions
Oxidation: Typically involves alkaline conditions and quaternary ammonium salts.
Substitution: Reagents such as N,N-dimethylformamide dimethyl acetal and cyclopropylboronic acid are commonly used.
Major Products
The major products formed from these reactions include various intermediates that are crucial for the synthesis of Lesinurad and its related compounds .
Wissenschaftliche Forschungsanwendungen
Lesinurad impurity 19 is primarily used in the research and development of Lesinurad. Its applications extend to:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in inhibiting uric acid transporters.
Medicine: Contributes to the development of treatments for hyperuricemia and gout.
Industry: Employed in the large-scale production of Lesinurad.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Lesinurad impurity 19 can be compared with other intermediates and impurities in the synthesis of Lesinurad, such as:
Lesinurad impurity B: Another intermediate with a different molecular structure.
Lesinurad impurity 2: Similar in function but varies in molecular weight and structure.
Lesinurad impurity 3: Differentiated by its unique chemical properties.
This compound is unique due to its specific role in the synthesis pathway and its structural characteristics, which are essential for the final production of Lesinurad.
Eigenschaften
Molekularformel |
C18H16BrN3O4S |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfonyl]acetate |
InChI |
InChI=1S/C18H16BrN3O4S/c1-26-16(23)10-27(24,25)18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3 |
InChI-Schlüssel |
GUEUZXAPODSQRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CS(=O)(=O)C1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13045096.png)
![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)

![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)




![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate](/img/structure/B13045154.png)


